![molecular formula C23H22ClN3O3 B6538599 3-(2-chlorophenyl)-5-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-1,2-oxazole-4-carboxamide CAS No. 1060325-99-6](/img/structure/B6538599.png)
3-(2-chlorophenyl)-5-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-1,2-oxazole-4-carboxamide
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Overview
Description
The compound “3-(2-chlorophenyl)-5-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-1,2-oxazole-4-carboxamide” is a derivative of pyrrolidine-2,5-dione . It has been synthesized and evaluated for its potential as an anticonvulsant and analgesic agent .
Synthesis Analysis
The compound was synthesized as part of a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives . The exact synthesis process of this specific compound is not detailed in the available resources.Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole scaffold has been explored for its antitumor and cytotoxic properties. Researchers have synthesized various thiazole derivatives and evaluated their effects on cancer cells. For instance, Gulsory and Guzeldemirci (2007) synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one compound demonstrated potent effects against prostate cancer . Further investigations into the cytotoxic potential of this compound could be valuable.
Antibacterial and Antifungal Activity
Oxazole derivatives, including those related to our compound, have shown promise as antibacterial and antifungal agents. Aagalwe et al. prepared 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives and screened them for antibacterial activity. Notably, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one exhibited potent antibacterial activity . Investigating the structure-activity relationship of oxazole derivatives could lead to novel antimicrobial agents.
Fungicidal Activity
Considering the thiazole ring’s presence in our compound, it’s worth exploring its fungicidal potential. Compounds with similar scaffolds have been tested against Botrytis cinerea, a common fungal pathogen. Determining the fungicidal spectra and in vivo efficacy of our compound could provide valuable insights .
Mechanism of Action
The compound was evaluated in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests . The most probable molecular mechanism of action for the most active compound in the series relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
Safety and Hazards
Future Directions
The compound shows promise as a potential anticonvulsant and analgesic agent . Future research could focus on further evaluating its efficacy and safety in these areas, as well as exploring its potential in other therapeutic applications. Additionally, more detailed studies on its synthesis, molecular structure, and chemical properties could also be beneficial.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-15-21(22(26-30-15)18-6-2-3-7-19(18)24)23(29)25-17-10-8-16(9-11-17)14-20(28)27-12-4-5-13-27/h2-3,6-11H,4-5,12-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGLYYCJNCYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-4-carboxamide |
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